AMPK Activation Potency (EC50) in Prostate Cancer Cells – Head-to-Head Comparison with A-769662 and AICAR
MT63-78 directly activates AMPK in LNCaP and PC3 prostate cancer cells with an EC50 of 25 μM. This activation was significantly stronger than that achieved with the direct activator A-769662 and the AMP mimetic AICAR under identical assay conditions [1].
| Evidence Dimension | AMPK activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 25 μM (LNCaP and PC3 cells) |
| Comparator Or Baseline | A-769662 and AICAR (quantitative fold‑difference not reported, but described as 'significantly stronger') |
| Quantified Difference | MT63-78 > A-769662 and AICAR in direct comparison |
| Conditions | LNCaP and PC3 prostate cancer cell lines; 30‑minute incubation; AMPK phosphorylation measured |
Why This Matters
Higher potency at the cellular level translates to lower required concentrations in downstream assays, potentially reducing off‑target risks and improving assay window.
- [1] Zadra, G., Photopoulos, C., Tyekucheva, S., et al. (2014). A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis. EMBO Molecular Medicine, 6(4), 519–538. DOI: 10.1002/emmm.201302734. View Source
